molecular formula C19H36O2 B1584811 Methyl elaidate CAS No. 2462-84-2

Methyl elaidate

Cat. No.: B1584811
CAS No.: 2462-84-2
M. Wt: 296.5 g/mol
InChI Key: QYDYPVFESGNLHU-ZHACJKMWSA-N
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Description

Methyl elaidate, also known as elaidic acid methyl ester or methyl trans-9-octadecenoate, is a trans fatty acid ester. It is derived from elaidic acid, which is the trans isomer of oleic acid. This compound is commonly used in various industrial applications and scientific research due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl elaidate is known to interact with various enzymes, proteins, and other biomoleculesIt is known that the pathogenic effects of TFAs have been attributed to biochemical alterations in cholesterol metabolism and structural changes in biomembranes .

Cellular Effects

This compound has been shown to affect the global DNA methylation profile of cultured cells . It induces a biphasic effect on global DNA methylation in THP-1 cells, i.e., hypermethylation in the 1–50 μM concentration range, followed by hypomethylation up to the 200 μM dose . It also induces a pro-inflammatory and adipogenic transcriptional profile .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It is known to affect the global DNA methylation profile of cells, which can lead to changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been shown to induce global DNA hypermethylation in cell culture and in mice, suggesting that it may exert long-term effects on the epigenome following exposure .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in the context of maternal exposure. Maternal supplementation of this compound in utero or via breast milk induced global adipose tissue DNA hypermethylation in the progeny, detectable postnatally at the age of 3 months .

Metabolic Pathways

It is known that TFAs, including this compound, have been linked to pathologies such as cardiovascular disease, diabetes, and obesity, suggesting that they may interact with key metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl elaidate can be synthesized through the esterification of elaidic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of vegetable oils, followed by transesterification. The hydrogenation process converts unsaturated fatty acids to their trans isomers, and the subsequent transesterification with methanol yields this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products such as aldehydes, ketones, and carboxylic acids.

    Reduction: It can be reduced to its corresponding saturated ester, methyl stearate, using hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: this compound can participate in substitution reactions, particularly at the double bond, where halogenation or hydrohalogenation can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Methyl stearate.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Methyl elaidate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl oleate: The cis isomer of methyl elaidate, commonly found in natural fats and oils.

    Methyl linoleate: An ester of linoleic acid, another unsaturated fatty acid.

    Methyl stearate: The saturated ester counterpart of this compound.

Uniqueness: this compound is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer, methyl oleate. The trans configuration results in a more linear structure, affecting its melting point and reactivity. This makes this compound particularly useful in studies related to trans fatty acids and their impact on health.

Properties

IUPAC Name

methyl (E)-octadec-9-enoate
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+
Source PubChem
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InChI Key

QYDYPVFESGNLHU-ZHACJKMWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC
Source PubChem
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Molecular Formula

C19H36O2
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DSSTOX Substance ID

DTXSID9062435, DTXSID40883778
Record name 9-Octadecenoic acid, methyl ester
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Molecular Weight

296.5 g/mol
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Physical Description

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS]
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CAS No.

1937-62-8, 67762-38-3, 2462-84-2
Record name Methyl elaidate
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Record name 9-Octadecenoic acid, methyl ester, (9E)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism of action is still under investigation, in silico studies suggest that methyl elaidate can bind to the active sites of both Bax and MDM2 proteins. [] Bax is a pro-apoptotic protein, meaning it promotes programmed cell death. MDM2, on the other hand, inhibits p53, a tumor suppressor protein that can trigger apoptosis. [] Therefore, by binding to Bax and MDM2, this compound could potentially activate the apoptotic pathway in cancer cells and inhibit their growth.

A: * Molecular formula: C19H36O2* Molecular weight: 296.49 g/mol* Spectroscopic Data: this compound shows a distinct infrared absorption band at 10.3 µm due to the C-H deformation around the trans double bond. [] This characteristic peak is used for its quantification in mixtures using infrared spectroscopy.

A: Molecular docking simulations have been employed to investigate the binding interactions of this compound with target proteins like Bax and MDM2. [] These simulations provide insights into the potential binding affinities and modes of interaction. Further computational studies, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, could offer a deeper understanding of its pharmacological properties.

A: The trans configuration of the double bond in this compound significantly influences its reactivity and biological activity compared to its cis isomer, methyl oleate. [, , ] For instance, this compound exhibits different hydrogenation behavior and interaction with enzymes compared to methyl oleate. [, ] Furthermore, the presence of the methyl ester group is crucial for its biological activity, as evidenced by the lack of stimulatory effects observed with this compound compared to elaidic acid on the Ca2+-ATPase enzyme. []

A: Early research on this compound focused on understanding its role in lipid metabolism and comparing its properties with its cis isomer, methyl oleate. [, ] Studies investigated its absorption, distribution, and potential for hydrogenation in vivo. [, ] More recently, research has explored its potential as an anticancer agent due to its observed interactions with proteins involved in apoptosis. []

A: this compound's applications extend beyond the biomedical field. As a FAME, it plays a role in food science and renewable energy research. Its presence in partially hydrogenated vegetable oils and its impact on the properties of biodiesel are active research areas. [, , ] Furthermore, its use as a model compound in catalysis research highlights its relevance in chemical sciences. [, ]

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